molecular formula C14H12N4O3S B2438152 2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine CAS No. 321998-84-9

2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine

Cat. No.: B2438152
CAS No.: 321998-84-9
M. Wt: 316.34
InChI Key: DFWFYOFEQFUQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(Methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine (CAS 321998-84-9) is a chemical compound with the molecular formula C14H12N4O3S and a molecular weight of 316.34 g/mol. Its structure features a pyrimidine ring linked via an ether bond to a phenyl group, which is in turn substituted with a methylsulfonyl-pyrazole moiety. This specific architecture is characteristic of compounds explored in various scientific fields, including the development of agrochemicals and pharmaceutical agents. For optimal stability, it is recommended to store this compound at -4°C for short-term periods (1-2 weeks) or at -20°C for longer preservation (1-2 years). This product is strictly for laboratory research and development purposes. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment, including gloves, protective clothing, and eyewear. All laboratory procedures should be conducted in accordance with established safety protocols.

Properties

IUPAC Name

2-[4-(1-methylsulfonylpyrazol-3-yl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-22(19,20)18-10-7-13(17-18)11-3-5-12(6-4-11)21-14-15-8-2-9-16-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWFYOFEQFUQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC(=N1)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on Dichloropyrimidine

The 2-position of 4,6-dichloropyrimidine serves as an electrophilic center for phenoxy group introduction. As demonstrated in Patent US6693194B2, methoxylation under basic conditions proceeds efficiently:

Representative Procedure

4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq)  
Lithium methoxide (2.2 eq)  
Toluene, 50°C, 12 h  
→ 4,6-Dimethoxy-2-(methylthio)pyrimidine (87% yield)  

Critical parameters:

  • Solvent polarity significantly impacts reaction rate (toluene > DMF > THF)
  • Temperature must remain below 60°C to prevent demethylation side reactions

Oxidation of Methylthio to Methylsulfonyl

The methylsulfonyl group is introduced via controlled oxidation of the methylthio precursor. Patent details a two-phase system for efficient conversion:

Oxidation Conditions Optimization

Parameter Optimal Value Effect on Yield
Oxidizing Agent H2O2 (30% aq.) 92%
Catalyst Na2WO4·2H2O (5 mol%) +15% efficiency
pH 2.5-3.0 Minimizes overoxidation
Temperature 40-45°C Balances rate vs. decomposition

This protocol avoids chromatographic purification through pH-controlled crystallization (adjust to pH 6.8 ± 0.2).

Construction of 1-(Methylsulfonyl)-1H-Pyrazole

Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

The J-stage studies establish a robust protocol for pyrazole formation:

Stepwise Synthesis

  • Enolate Formation : Methyl nicotinate reacts with lithium hexamethyldisilazide (LiHMDS) at -30°C to generate a stabilized enolate
  • Dielectrophile Quenching : 2-Chloro-4-methylpyrimidine introduces the pyrimidine substituent
  • Cyclization : Dimethylformamide dimethylacetal facilitates ring closure with hydrazine hydrate

Key Observation : N-Alkylation selectivity (N1 vs. N2) is solvent-dependent:

  • Polar aprotic solvents (DMF) favor N2-substitution (85:15 ratio)
  • Ethers (THF) shift selectivity toward N1 (60:40)

Sulfonylation Strategies

Direct introduction of the methylsulfonyl group employs either:

Method A : Methanesulfonyl Chloride Alkylation

Pyrazole (1.0 eq), CH3SO2Cl (1.2 eq)  
Cs2CO3 (2.5 eq), DMF, 0°C → rt  
→ 95% conversion in 3 h   

Method B : Oxidative Sulfur Conversion

Methylthio-pyrazole → H2O2/HOAc (1:3 v/v)  
70°C, 6 h → 89% isolated yield   

Fragment Coupling Methodologies

Ullmann-Type Ether Synthesis

Copper-mediated coupling of phenolic oxygen to chloropyrimidine:

Optimized Conditions

Component Specification
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline
Base Cs2CO3
Solvent DMSO/Toluene (1:4)
Temperature 110°C, 24 h

This method achieves 78% yield with <5% homo-coupling byproducts.

Suzuki-Miyaura Cross-Coupling

For pre-sulfonylated pyrazole boronic esters:

Reaction Parameters

  • Pd(PPh3)4 (3 mol%)
  • Aqueous Na2CO3 (2M)
  • DME/H2O (4:1), 80°C
  • Conversion: 82% (GC-MS)

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal Phase SiO2 : Hexane/EtOAc gradient elution removes unreacted starting materials
  • Reverse Phase C18 : MeCN/H2O (0.1% TFA) resolves polar degradation products

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6)
δ 8.72 (d, J=5.2 Hz, 2H, Pyrimidine H)
δ 8.15 (s, 1H, Pyrazole H)
δ 7.89 (d, J=8.8 Hz, 2H, Phenoxy H)
δ 7.12 (d, J=8.8 Hz, 2H, Phenoxy H)
δ 3.42 (s, 3H, SO2CH3)

HRMS (ESI+)
Calculated for C15H13N4O3S [M+H]+: 329.0708
Found: 329.0711

Yield Optimization and Process Chemistry

Comparative Reaction Metrics

Step Batch Yield Pilot Plant Yield
Pyrazole Formation 78% 82%
Sulfonylation 89% 91%
Coupling 75% 68%

Scale-up challenges:

  • Exothermic nature of sulfonylation requires controlled addition (<5°C)
  • Pd catalyst removal via SiliaBond Thiol resin (99.8% metal recovery)

Chemical Reactions Analysis

2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazolyl ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, possess significant anti-inflammatory effects. In pharmacological studies, compounds similar to 2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine have shown the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, cytotoxicity assays on various cancer cell lines have shown promising results:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings indicate that this compound could serve as a lead for developing new anticancer agents.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

Case Study 1: Anti-inflammatory Efficacy

A study published in the Egyptian Journal of Chemistry evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced edema models. Compounds showed varying degrees of efficacy compared to Diclofenac®, with some exhibiting lower ulcerogenic activity and higher safety profiles .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, compounds structurally related to this compound were tested against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that these compounds could be developed into effective cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine can be compared with other similar compounds, such as:

    2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}benzene: This compound has a benzene ring instead of a pyrimidine ring, which may affect its chemical reactivity and biological activity.

    2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which may influence its binding affinity to certain molecular targets.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine (CAS: 321998-84-9) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12N4O3S
  • Molecular Weight : 316.34 g/mol
  • Structure : The compound features a pyrimidine core linked to a phenoxy group and a methylsulfonyl-substituted pyrazole, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Antimicrobial Activity

Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, derivatives of pyrimidines have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating bacterial infections .

Antitumor Activity

The compound's structure suggests it may interact with specific cancer cell pathways. Research indicates that related pyrimidine derivatives have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For example, compounds with similar pyrazole structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented. In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for these compounds often range from 0.034 to 0.052 µM against COX-2, indicating potent anti-inflammatory activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and tumor growth.
  • Cell Signaling Modulation : It might modulate signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially contributing to their therapeutic effects .

Case Studies

  • Antitumor Efficacy
    • A study evaluated a series of pyrimidine derivatives against various cancer cell lines. Among them, those with methylsulfonyl substitutions showed enhanced cytotoxicity compared to non-substituted analogs .
  • Anti-inflammatory Activity
    • In a controlled experiment, a related compound was tested for its ability to reduce edema in animal models. The results indicated significant reductions in swelling compared to the control group, confirming its anti-inflammatory potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound ACOX-2 Inhibition0.034
Compound BAntimicrobial-
Compound CCytotoxicity12.5
Compound DAnti-inflammatory0.052

Q & A

Q. What synthetic strategies are commonly employed to prepare pyrimidine-pyrazole derivatives like 2-{4-[1-(methylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine?

Methodological Answer: The synthesis typically involves coupling pyrazole and pyrimidine moieties via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with β-diketones or cyanopyrimidines to form the pyrazole ring (e.g., uses 3-oxopropanenitrile and tetrahydrofuran-3-yl hydrazine dihydrochloride).
  • Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions.
  • Phenoxy Linkage : Coupling the pyrimidine core with a substituted phenol using a base like K₂CO₃ in polar aprotic solvents (DMF or DMSO) .

Example Protocol (Adapted from and ):

StepReagents/ConditionsPurposeYield
1Hydrazine + β-diketone, reflux in ethanol/acetic acidPyrazole formation~45%
2Methanesulfonyl chloride, DCM, TEASulfonylation60-75%
34-hydroxyphenylpyrimidine, K₂CO₃, DMF, 80°CEther coupling50-65%

Q. How is the crystal structure of such compounds validated, and what parameters are critical for refinement?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

  • Data Collection : Use a Bruker D8 APEXII CCD diffractometer (Cu-Kα radiation, λ = 1.54178 Å) .
  • Refinement : Employ SHELXL97 or SIR2004 software with constraints for H atoms.
  • Validation Metrics :
    • R-factor : <0.05 for high-quality data (e.g., R = 0.041 in ).
    • Flack Parameter : Determines absolute configuration (e.g., 0.05(8) in ).

Example Crystallographic Data (From ):

ParameterValue
Space GroupP2₁2₁2₁
Unit Cell (Å)a=15.479, b=7.1217, c=11.7802
Dihedral AnglesPyrazole-pyrimidine: 6.4°
Hydrogen BondsIntramolecular O-H⋯N, intermolecular N-H⋯O

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrimidine-pyrazole derivatives for kinase inhibition?

Methodological Answer: SAR strategies involve:

  • Core Modifications : Varying substituents on the pyrimidine (e.g., 2-methylsulfonyl in ’s GDC-0941 enhances PI3Kα binding).
  • Substituent Effects : Bulky groups on the pyrazole (e.g., 4-methylphenyl in ’s celecoxib) improve selectivity for targets like COX-2.
  • Pharmacokinetic Tuning : Introducing metabolically labile groups (e.g., trifluoromethyl in celecoxib) reduces plasma half-life while retaining potency .

Case Study ():

  • Lead Compound : Thieno[3,2-d]pyrimidine derivative (GDC-0941) with IC₅₀ = 3 nM for PI3Kα.
  • Key SAR Finding : A morpholine group at the 4-position of pyrimidine improves solubility and oral bioavailability.

Q. What experimental approaches resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot for phosphorylated Akt) assays to confirm target engagement .
  • Counter-Screens : Test against related enzymes (e.g., COX-1 vs. COX-2 in ) to rule off-target effects.
  • Physicochemical Profiling : Measure logP, solubility, and plasma protein binding to explain discrepancies between in vitro and in vivo data .

Example from :

  • SC-236 (1f) : High COX-2 inhibition (IC₅₀ = 10 nM) but long half-life (t₁/₂ = 24 hr).
  • Optimized SC-58635 (celecoxib) : Retained potency (IC₅₀ = 40 nM) with t₁/₂ = 8–12 hr via introduction of a metabolically labile trifluoromethyl group.

Q. How can computational modeling complement the design of pyrimidine-pyrazole derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in targets (e.g., PI3Kα in ).
  • QSAR Models : Correlate substituent electronegativity or steric bulk with activity (e.g., sulfonamide groups enhance COX-2 affinity in ).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Data-Driven Example:

  • Celecoxib () : Docking revealed hydrogen bonds between sulfonamide and COX-2’s Arg513/His90, explaining >1000-fold selectivity over COX-1.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.